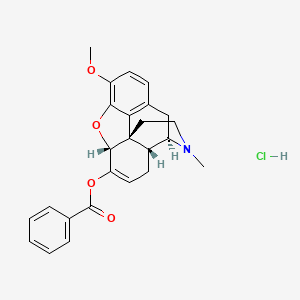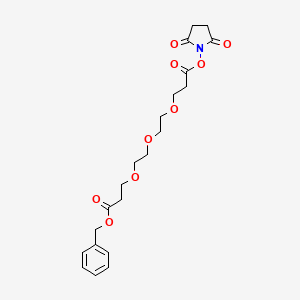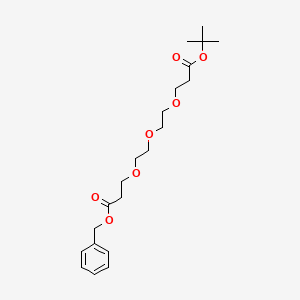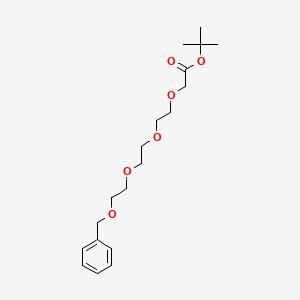![molecular formula C16H18N4O2 B606092 6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide CAS No. 1633009-87-6](/img/structure/B606092.png)
6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI 689648: is a highly selective inhibitor of aldosterone synthase, which is an enzyme involved in the biosynthesis of aldosterone. Aldosterone is a hormone that plays a crucial role in regulating blood pressure, volume, and electrolyte balance. Excessive aldosterone production can lead to cardiovascular diseases, making inhibitors like BI 689648 valuable in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of BI 689648 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving pyridine and naphthyridine derivatives .
Industrial Production Methods: : Industrial production of BI 689648 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: : BI 689648 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of solvents like dimethyl sulfoxide and temperatures ranging from room temperature to elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of BI 689648, while oxidation and reduction reactions can modify specific functional groups within the molecule .
Scientific Research Applications
BI 689648 has a wide range of scientific research applications, including:
Mechanism of Action
BI 689648 exerts its effects by selectively inhibiting aldosterone synthase, an enzyme responsible for the final step in aldosterone biosynthesis. This inhibition reduces the production of aldosterone, thereby mitigating its effects on blood pressure, volume, and electrolyte balance. The molecular targets of BI 689648 include cytochrome P450 11B2, which is the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of BI 689648: : BI 689648 stands out due to its high selectivity for aldosterone synthase, with an in vitro IC50 value of 2.1 nanomolar for cytochrome P450 11B2 and a selectivity factor of 149 over cytochrome P450 11B1. This high selectivity makes it a valuable tool for studying aldosterone biosynthesis and its related pathways .
Properties
IUPAC Name |
6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFDCVNQDFICKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
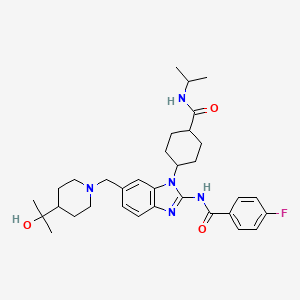
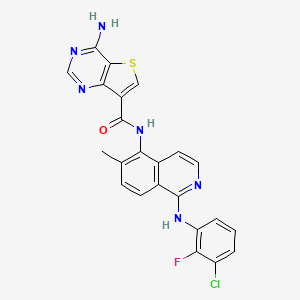
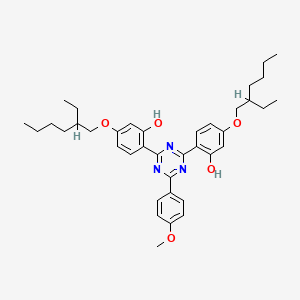


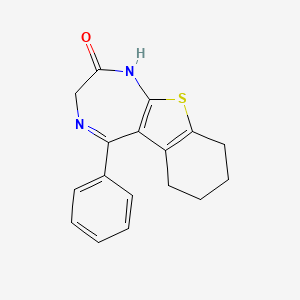
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)
